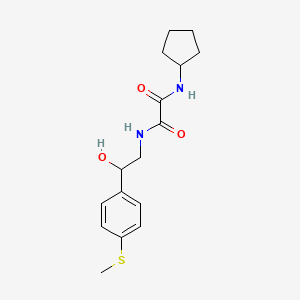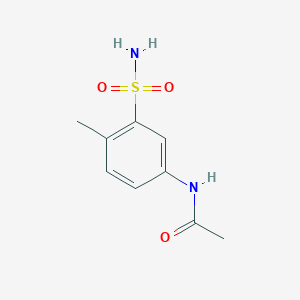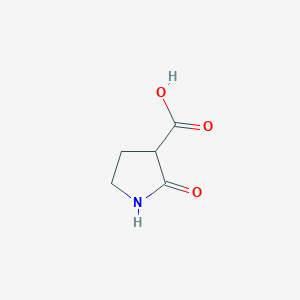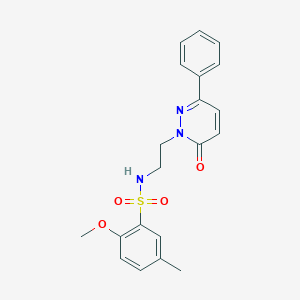
2-methoxy-5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound known for its potential applications in various fields of scientific research. This compound is characterized by a unique chemical structure comprising of methoxy, methyl, sulfonamide, and phenylpyridazinyl moieties, making it an interesting subject for chemical, biological, and industrial studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves a multi-step process:
Formation of the Phenylpyridazinyl Intermediate: : This step often begins with the preparation of the 3-phenylpyridazine-6-one core through cyclization reactions.
Alkylation: : The phenylpyridazinyl intermediate is then alkylated with a suitable ethylating agent to introduce the ethyl group.
Sulfonamide Formation: : The alkylated intermediate undergoes a sulfonation reaction with methoxy and methyl benzene derivatives in the presence of sulfonating agents.
Final Product Isolation: : The product is isolated and purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis with optimizations for yield, cost, and safety. This includes the use of large-scale reactors, automated control systems, and advanced purification technologies to ensure high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : Can undergo oxidation reactions to form corresponding sulfoxide and sulfone derivatives.
Reduction: : Reduction reactions may convert the sulfonamide group to an amine group.
Substitution: : The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: : Typically requires oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Common reducing agents include lithium aluminium hydride or sodium borohydride.
Substitution: : Conditions include the use of nucleophiles such as amines or thiols in the presence of catalysts.
Major Products
Oxidation: : Sulfoxide and sulfone derivatives.
Reduction: : Amino derivatives.
Substitution: : Various substituted benzene sulfonamide derivatives.
Applications De Recherche Scientifique
2-Methoxy-5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide has several applications across various fields:
Chemistry: : Utilized in organic synthesis as an intermediate for more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or binding agent in biochemical assays.
Medicine: : Explored for therapeutic applications, including potential roles in anti-inflammatory and anticancer treatments.
Industry: : Used in material science for the development of new polymers and advanced materials.
Mécanisme D'action
The compound exerts its effects through interactions at the molecular level, which may include:
Enzyme Inhibition: : Binding to enzyme active sites, potentially blocking substrate access.
Receptor Modulation: : Interacting with cellular receptors to alter signal transduction pathways.
Molecular Pathways: : Engaging in biochemical pathways that regulate cell function and homeostasis.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, 2-methoxy-5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide stands out due to its distinct combination of functional groups and structural features. Similar compounds may include:
2-Methoxy-5-methylbenzenesulfonamide
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Each of these compounds may exhibit different chemical behaviors and biological activities based on their specific structures and substituents.
This should give you a comprehensive understanding of the compound, its synthesis, reactions, applications, and how it compares to similar molecules. Anything more you want to dive into?
Propriétés
IUPAC Name |
2-methoxy-5-methyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-8-10-18(27-2)19(14-15)28(25,26)21-12-13-23-20(24)11-9-17(22-23)16-6-4-3-5-7-16/h3-11,14,21H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNIRNMKBJNVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-[(6-chloropyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate](/img/structure/B2553801.png)
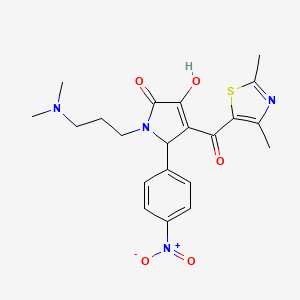
![4-(2,5-dioxopyrrolidin-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2553805.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride](/img/structure/B2553807.png)


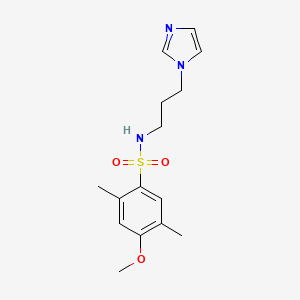
![N-(3-methylbutyl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2553814.png)
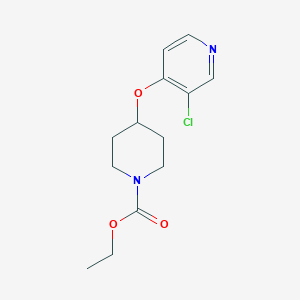
![N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2553816.png)
![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate](/img/structure/B2553817.png)
